molecular formula C11H21N3O2 B12672428 N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol CAS No. 67762-62-3

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

Cat. No.: B12672428
CAS No.: 67762-62-3
M. Wt: 227.30 g/mol
InChI Key: YQYMKPAKHGOCKJ-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a complex compound that combines the properties of three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and auxiliary agent. The reaction is carried out in an organic solvent with ion exchange resin and iminodiacetonitrile stabilizer at temperatures ranging from 50 to 150°C and reaction pressures of 5 to 25 MPa .

Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes and are carried out under mild conditions with the elimination of water.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in the presence of catalysts like aluminum chloride.

Major Products

    Imines: Formed from the condensation of N’-(2-aminoethyl)ethane-1,2-diamine with aldehydes.

    Amines and Oxides: Resulting from the reduction and oxidation of the amine groups.

    Substituted Phenols: Products of electrophilic aromatic substitution reactions involving phenol.

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with molecular targets through its amine and phenol groups. The compound can form imines with aldehydes, leading to the formation of polyimines. It can also chelate metal ions, affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their reactivity, applications, and specific chemical properties, making N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol unique in its own right.

Properties

CAS No.

67762-62-3

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

InChI

InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2

InChI Key

YQYMKPAKHGOCKJ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)O.C(CNCCN)N

Related CAS

55552-95-9
68583-68-6

Origin of Product

United States

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